molecular formula C16H10N2O5 B2730707 2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 302953-50-0

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B2730707
CAS RN: 302953-50-0
M. Wt: 310.265
InChI Key: KEMLYJWTBFYUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as N-(3-acetylphenyl)-4-nitro-1,3-isobenzofurazanedione or ANI. ANI is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.

Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Ahamed, Ali, and Ahmed (2021) explored the solvent-free synthesis of new chalcone derivatives from 3-nitro phthalic acid, including 2-(4-Acetyl-phenyl)-4-nitro-isoindole-1, 3-dione chalcones. These derivatives were produced through the fusion of 3-nitro phthalic anhydride with p-aminoacetophenone, followed by grinding with different aromatic aldehydes in the presence of sodium hydroxide. The synthesized chalcones underwent evaluation for their antifungal and antibacterial activities, with some showing superior biological activity compared to standard drugs (Ahamed, L. S., Ali, R., & Ahmed, R. S., 2021).

Enhancing Tumor Necrosis Factor α Production

Research by Shibata et al. (1994) identified N-2,6-Dialkylphenylphthalimides, including 2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione and its derivatives, as potent enhancers of tumor necrosis factor (TNF)-α production by the human leukemia cell line HL-60. The study emphasized the importance of the alkyl groups' bulkiness on the phenyl ring for activity, noting that fluorinated derivatives showed activity at lower concentrations (Shibata, Y., Sasaki, K., Hashimoto, Y., & Iwasaki, S., 1994).

Molecular Structure Analysis

Tariq et al. (2010) investigated the molecular structure of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, highlighting its planarity and the orientation of its molecular groups. The study revealed weak C—H⋯O interactions forming a zigzag chain in the crystal and discussed the statistical disorder of the ortho-methyl group's H atoms, which may relate to steric repulsions and intermolecular interactions (Tariq, M., Noreen, T., Tahir, M., Ahmad, S., & Fayyaz-ur-Rehman, M., 2010).

Chemical Modifications and Applications

The research extends to exploring chemical modifications and potential applications of related compounds. Kellam et al. (1998) utilized 2-acetyl-4-nitroindane-1,3-dione as a primary amine protecting group, demonstrating its stability and selective removal capabilities. This compound facilitated the synthesis of various peptides and conjugates, underscoring its utility in chemical synthesis processes (Kellam, B., Bycroft, B., Chan, W., & Chhabra, S. R., 1998).

properties

IUPAC Name

2-(3-acetylphenyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c1-9(19)10-4-2-5-11(8-10)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMLYJWTBFYUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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